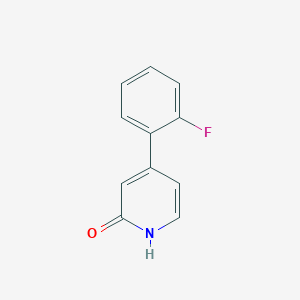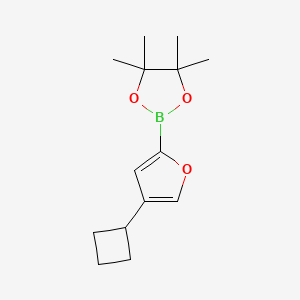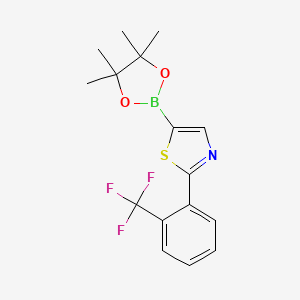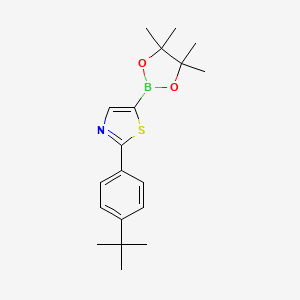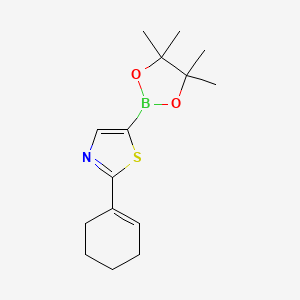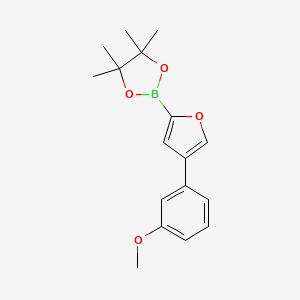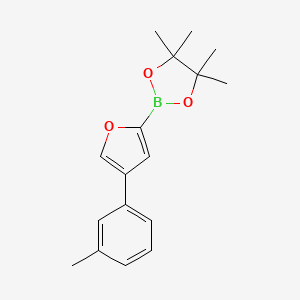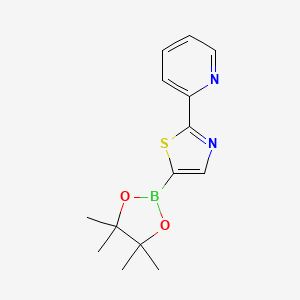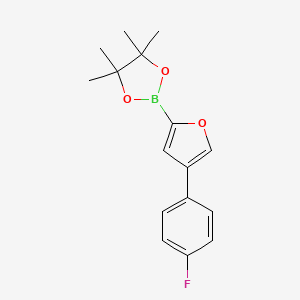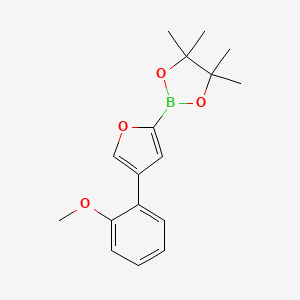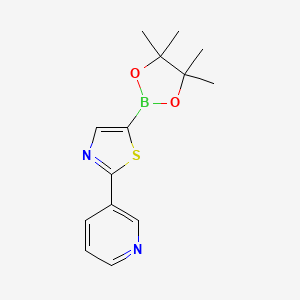
2-(Pyridin-3-yl)thiazole-5-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-3-yl)thiazole-5-boronic acid pinacol ester (PTBP) is a versatile organic compound that has been widely used in organic synthesis, pharmaceuticals, and biochemistry. PTBP has been used for a variety of applications, including the synthesis of complex molecules, the preparation of pharmaceuticals, and the study of biochemical and physiological effects.
Applications De Recherche Scientifique
2-(Pyridin-3-yl)thiazole-5-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used as a catalyst for the synthesis of complex molecules, as a precursor to pharmaceuticals, and as a tool for studying the biochemical and physiological effects of compounds. Additionally, this compound has been used in the development of new materials, such as organic semiconductors, and in the synthesis of organic dyes.
Mécanisme D'action
The mechanism of action of 2-(Pyridin-3-yl)thiazole-5-boronic acid pinacol ester is not completely understood. However, it is thought to act as an acid catalyst, which can facilitate the formation of new chemical bonds and increase the rate of reactions. Additionally, this compound can bind to metal ions, which can further increase the rate of reactions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as to be effective against certain types of bacteria. Additionally, this compound has been shown to be an effective inhibitor of enzymes, which can be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Pyridin-3-yl)thiazole-5-boronic acid pinacol ester has several advantages for use in lab experiments. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it is a highly reactive compound, which can facilitate the formation of complex molecules. However, this compound can be toxic in high concentrations, and it can be difficult to control the concentration of the compound in laboratory experiments.
Orientations Futures
There are several potential future directions for 2-(Pyridin-3-yl)thiazole-5-boronic acid pinacol ester research. One potential direction is the development of new synthetic methods for the synthesis of complex molecules. Additionally, this compound could be further investigated for its potential therapeutic applications, such as the treatment of cancer and other diseases. Additionally, this compound could be used in the development of new materials, such as organic semiconductors and organic dyes. Finally, this compound could be further investigated for its potential to bind to metal ions and facilitate the formation of new chemical bonds.
Méthodes De Synthèse
2-(Pyridin-3-yl)thiazole-5-boronic acid pinacol ester is synthesized through a three-step process. The first step involves the reaction of pyridine-3-thiol with bromo-5-boronic acid to form the desired product. The second step involves the reaction of the product with ethyl pinacol to form the ethyl ester of this compound. The third step involves the reaction of the ethyl ester with boron trifluoride to form the desired this compound.
Propriétés
IUPAC Name |
2-pyridin-3-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O2S/c1-13(2)14(3,4)19-15(18-13)11-9-17-12(20-11)10-6-5-7-16-8-10/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYJMDDAYUSDHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


